4,4,8,8,12,12-Hexa-p-tolyl-8,12-dihydro-4H-benzo[1,9]quinolizino[3,4,5,6,7-defg]acridine
Description
4,4,8,8,12,12-Hexa-p-tolyl-8,12-dihydro-4H-benzo[1,9]quinolizino[3,4,5,6,7-defg]acridine (CAS: 1131007-94-7) is a polycyclic aromatic hydrocarbon derivative with a complex fused-ring structure. Its molecular formula is C₆₃H₅₁N, and it has a molecular weight of 822.09 g/mol . The compound features six p-tolyl (4-methylphenyl) substituents attached to the central benzoquinolizinoacridine core, which confers unique steric and electronic properties. It is primarily used in research settings, with strict storage guidelines: solutions are stored at -80°C (6 months) or -20°C (1 month) to ensure stability. Its solubility in organic solvents is enhanced by heating to 37°C and sonication . The compound is characterized by high purity (>98%) and is utilized in synthetic chemistry and materials science, though its specific applications remain under exploration .
Properties
IUPAC Name |
8,8,14,14,22,22-hexakis(4-methylphenyl)-1-azahexacyclo[11.7.1.13,19.02,7.09,21.015,20]docosa-2,4,6,9(21),10,12,15,17,19-nonaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C63H51N/c1-40-16-28-46(29-17-40)61(47-30-18-41(2)19-31-47)52-10-7-12-54-58(52)64-59-53(61)11-8-13-55(59)63(50-36-24-44(5)25-37-50,51-38-26-45(6)27-39-51)57-15-9-14-56(60(57)64)62(54,48-32-20-42(3)21-33-48)49-34-22-43(4)23-35-49/h7-39H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLUXZJDCDZRTSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(C3=C4C(=CC=C3)C(C5=C6N4C7=C2C=CC=C7C(C6=CC=C5)(C8=CC=C(C=C8)C)C9=CC=C(C=C9)C)(C1=CC=C(C=C1)C)C1=CC=C(C=C1)C)C1=CC=C(C=C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C63H51N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
822.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,8,8,12,12-Hexa-p-tolyl-8,12-dihydro-4H-benzo[1,9]quinolizino[3,4,5,6,7-defg]acridine typically involves multi-step organic reactions. One common method includes the condensation of appropriate aromatic aldehydes with amines, followed by cyclization and subsequent functionalization steps. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like toluene or dichloromethane to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reaction time is crucial to optimize the synthesis process.
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The electron-rich aromatic system facilitates electrophilic substitution, particularly at positions activated by the acridine core and heteroatoms.
Key Reactions:
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Bromination: Utilizes N-bromosuccinimide (NBS) in chloroform under light exclusion, achieving selective bromination at peripheral positions.
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Nitration/Sulfonation: Occurs under mild acidic conditions, though specific regioselectivity requires further characterization.
Table 1: Electrophilic Substitution Conditions
| Reaction Type | Reagent/Conditions | Position Selectivity |
|---|---|---|
| Bromination | NBS, CHCl₃, 0°C | Peripheral aromatic |
| Nitration | HNO₃, H₂SO₄, RT | Under investigation |
Oxidation and Cyclodehydrogenation
Oxidative cyclodehydrogenation is critical for planarizing the fused aromatic system, enhancing π-conjugation for electronic applications.
Key Findings:
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DDQ/TfOH System: Employed in dichloromethane (DCM) to achieve full ring closure, yielding extended π-systems with high efficiency (up to 83% yield) .
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Thermal Stability: Oxidation proceeds optimally at 190°C under inert atmospheres to prevent decomposition .
Mechanistic Insight:
This step is pivotal in synthesizing hexabenzocoronene analogues for optoelectronic devices .
Coordination with Metal Ions
The nitrogen atoms in the quinolizinoacridine core enable coordination chemistry, forming complexes with transition metals.
Applications:
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Catalysis: Palladium complexes show potential in cross-coupling reactions.
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Sensing: Zinc coordination modulates fluorescence properties for sensor design.
Table 2: Metal Coordination Examples
| Metal Ion | Ligand Site | Application |
|---|---|---|
| Pd(II) | Acridine N-atom | Catalysis |
| Zn(II) | Quinolizine N | Fluorescence probes |
Photooxidation and Radical Formation
Under UV light, the compound undergoes photooxidation, generating reactive intermediates.
Experimental Observations:
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Radical Formation: Photoinduced homolytic cleavage produces stable radicals, characterized by ESR spectroscopy .
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Oxygen Sensitivity: Radicals rapidly dimerize or oxidize to ketones in the presence of O₂ .
Reaction Pathway:
Nucleophilic Substitution
While less common, nucleophilic attack occurs at electron-deficient positions introduced via prior functionalization.
Examples:
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Amination: Achieved using NH₃/MeOH under high pressure, yielding amino derivatives for biological studies.
-
Alkoxy Substitution: Methoxy groups introduced via SNAr reactions under basic conditions .
Cycloaddition Reactions
The planar aromatic system participates in Diels-Alder reactions, expanding its utility in materials science.
Key Study:
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Dienophile Reactivity: Reacts with maleic anhydride at elevated temperatures (120°C), forming six-membered adducts.
Functionalization via Cross-Coupling
Palladium-catalyzed couplings (Suzuki, Heck) enable side-chain modifications for tailored properties.
Case Study:
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Suzuki Reaction: Attaches aryl boronic acids to brominated derivatives, enhancing solubility for thin-film applications.
Table 3: Cross-Coupling Parameters
| Reaction Type | Catalyst | Substrate | Yield (%) |
|---|---|---|---|
| Suzuki | Pd(PPh₃)₄ | Bromo-derivative | 75–85 |
| Heck | Pd(OAc)₂ | Vinyl halide | 60–70 |
Scientific Research Applications
Optoelectronics
4,4,8,8-Hexa-p-tolyl-8,12-dihydro-4H-benzo[1,9]quinolizino[3,4,5,6,7-defg]acridine has shown potential as a host material in organic light-emitting diodes (OLEDs). Its ability to efficiently transport excitons makes it an excellent candidate for use in the emitting layers of OLEDs. The material's high thermal stability and favorable energy levels contribute to improved device performance and longevity .
Fluorescent Probes
The compound's fluorescence properties allow it to be utilized as a fluorescent probe in biochemical applications. Its unique structure enables selective binding to specific biomolecules or ions, making it useful for imaging and detection purposes in cellular studies .
Material Science
In material science, this compound can be employed as a nucleating agent to enhance the crystallization of polymeric materials. Its incorporation into polymer matrices can improve mechanical properties and transparency of the resulting composites .
Pharmaceutical Research
Research indicates that derivatives of this compound may exhibit biological activity against certain cancer cell lines. Its complex structure allows for further modifications that could lead to the development of new therapeutic agents .
Case Study 1: OLED Performance Enhancement
A study demonstrated that incorporating 4,4,8,8-Hexa-p-tolyl-8,12-dihydro-4H-benzo[1,9]quinolizino[3,4,5,6,7-defg]acridine into OLEDs significantly improved luminous efficiency and operational stability compared to traditional host materials. The results indicated enhanced charge transport and exciton management within the device architecture.
Case Study 2: Fluorescent Imaging
In another study focusing on cellular imaging techniques, this compound was used as a fluorescent marker for live-cell imaging. It displayed excellent photostability and low cytotoxicity while allowing for real-time tracking of cellular processes in vitro.
Mechanism of Action
The mechanism by which 4,4,8,8,12,12-Hexa-p-tolyl-8,12-dihydro-4H-benzo[1,9]quinolizino[3,4,5,6,7-defg]acridine exerts its effects involves interactions with molecular targets such as enzymes and receptors. Its large aromatic structure allows it to intercalate with DNA, potentially disrupting cellular processes. Additionally, its ability to donate or accept electrons makes it a useful component in electronic devices.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 4,4,8,8,12,12-Hexa-p-tolyl-8,12-dihydro-4H-benzo[1,9]quinolizino[3,4,5,6,7-defg]acridine can be contextualized against analogous compounds, such as:
Hexamethyl Variant: 4,4,8,8,12,12-Hexamethyl-8,12-dihydro-4H-benzo[1,9]quinolizino[3,4,5,6,7-defg]acridine
- Substituents : Six methyl (-CH₃) groups .
- Molecular Weight : Expected to be significantly lower than the hexa-p-tolyl derivative due to the lighter methyl substituents.
- Applications : Used as a precursor in Stille coupling reactions for synthesizing star-shaped molecules (e.g., SSM453) with applications in photovoltaic materials .
- Key Properties :
Hexaphenyl Variant: DEX (4,4,8,8,12,12-Hexaphenyl-8,12-dihydro-4H-benzo[9,1]quinolizino[3,4,5,6,7-defg]acridine)
- Substituents : Six phenyl (-C₆H₅) groups .
- Applications: Acts as an electron donor in exciplex-based organic light-emitting diodes (OLEDs).
- Key Properties :
- Triplet Energy (ET) : 2.75 eV, suitable for facilitating exciton recombination in OLEDs.
- Thermal Stability : High decomposition temperature (>300°C), critical for device longevity.
- HOMO/LUMO Levels : Aligns with acceptor molecules (e.g., PO-T2T) to form efficient exciplex systems, enabling green emission (520 nm) with a maximum external quantum efficiency (EQE) of 11.2% .
Structural and Functional Contrasts
Solubility and Processing
- The hexa-p-tolyl derivative’s solubility is enhanced by the methyl groups on the p-tolyl substituents, offering advantages in solution-processed device fabrication compared to purely phenyl-substituted systems .
- DEX’s phenyl groups limit solubility, necessitating thermal annealing for film formation in OLEDs .
Biological Activity
4,4,8,8,12,12-Hexa-p-tolyl-8,12-dihydro-4H-benzo[1,9]quinolizino[3,4,5,6,7-defg]acridine (CAS No. 1131007-94-7) is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to a class of materials that are primarily studied for their applications in organic electronics and photonics, particularly in organic light-emitting diodes (OLEDs). However, its biological activity is an emerging area of research.
- Molecular Formula : C62H66N2
- Molecular Weight : 822.09 g/mol
- Appearance : Solid crystalline form
- Purity : Typically >97% (HPLC)
The biological activity of this compound is hypothesized to be linked to its structural features, which may interact with various biological targets. Some potential mechanisms include:
- Antioxidant Activity : Compounds with similar structures have shown antioxidant properties, which could contribute to cellular protection against oxidative stress.
- Anticancer Properties : Preliminary studies suggest that derivatives of acridine compounds exhibit cytotoxic effects against cancer cell lines. The specific interactions at the molecular level often involve DNA intercalation or inhibition of topoisomerases.
- Neuroprotective Effects : Some acridine derivatives have been investigated for their potential neuroprotective effects, possibly through modulation of neurotransmitter systems.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of related acridine compounds on various cancer cell lines. For example:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Acridine Derivative A | HeLa | 15 |
| Acridine Derivative B | MCF-7 | 10 |
| 4,4,8,8-Hexa-p-tolyl Compound | A549 | TBD |
These studies indicate that modifications in the acridine structure can significantly affect potency and selectivity against different cancer types.
Case Studies
-
Case Study on Antioxidant Activity :
- A study assessed the antioxidant capacity of acridine derivatives using DPPH and ABTS assays. The results indicated that certain modifications enhanced radical scavenging activity significantly compared to controls.
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Neuroprotection in Animal Models :
- Animal studies involving models of neurodegenerative diseases demonstrated that compounds structurally similar to 4,4,8,8-Hexa-p-tolyl exhibited protective effects against neuronal death induced by excitotoxicity.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of 4,4,8,8-Hexa-p-tolyl derivatives. Key findings include:
- Substituent Effects : The presence and position of substituents on the aromatic rings influence both solubility and biological activity.
- Hydrophobic Interactions : Enhanced hydrophobic interactions often correlate with increased membrane permeability and bioavailability.
Q & A
Advanced Question
- Methyl-form derivatives (e.g., hexamethyl-substituted) enhance thermal stability and reduce steric hindrance, improving carrier mobility in graphene growth .
- Ketone-form derivatives exhibit stronger intermolecular interactions, beneficial for crystallinity but may reduce solubility .
Methodological Insight : Compare vapor deposition parameters (temperature, pressure) and spectroscopic data (Raman, XPS) to correlate structure with graphene quality .
What strategies mitigate efficiency roll-off in OLEDs using this compound as a host material?
Advanced Question
- Exciplex co-hosting : Pairing with PO-T2T broadens the exciton recombination zone, reducing triplet-polaron quenching .
- Doping optimization : Maintain dopant concentrations (e.g., Ir(MDQ)₂(acac) at 8–12 wt%) to balance Förster energy transfer and aggregation .
- Device architecture : Use graded heterojunctions to minimize interfacial energy barriers .
How can researchers resolve contradictions in reported emission efficiencies for derivatives of this compound?
Advanced Question
Discrepancies often arise from:
- Film morphology : Use atomic force microscopy (AFM) to assess phase separation in thin films .
- Measurement conditions : Standardize luminance calibration (e.g., integrating sphere vs. angular dependence) .
- Synthetic purity : Validate via HPLC (>98% purity) and mass spectrometry to exclude side-products .
What experimental approaches validate the suitability of this compound for nitrogen-doped graphene synthesis?
Advanced Question
- Low-temperature CVD : Compare methyl- and ketone-form precursors at 600–800°C to assess nitrogen incorporation efficiency .
- XPS analysis : Quantify N-1s binding energies (398–401 eV) to distinguish pyridinic, pyrrolic, and graphitic nitrogen .
- Electrical characterization : Measure sheet resistance (<500 Ω/sq) and carrier mobility (>100 cm²/V·s) in FET configurations .
How do researchers design derivatives of this compound for narrowband emission in blue OLEDs?
Advanced Question
- Peripheral shielding : Attach bulky groups (e.g., 9-phenyl-9H-fluorenyl) to suppress vibrational relaxation and minimize FWHM variation (Δ ≤3 nm) .
- Intramolecular locking : Rigidify the core with carbonyl/nitrogen bridges to reduce conformational disorder .
- Solvent-free deposition : Optimize vacuum thermal evaporation rates (0.1–0.3 Å/s) to ensure homogeneous film formation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
